molecular formula C16H15N5O B2522267 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide CAS No. 2034266-70-9

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide

Cat. No.: B2522267
CAS No.: 2034266-70-9
M. Wt: 293.33
InChI Key: VKIAMMCYXYBIMH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide are the orexin receptors . Orexin receptors are a type of G-protein coupled receptor that are involved in regulating arousal, wakefulness, and appetite .

Mode of Action

This compound acts as an antagonist at the orexin receptors . It binds to these receptors with high specificity, preventing the action of orexin neuropeptides, also known as hypocretins . This results in the suppression of wake-promoting signals, thereby promoting sleep .

Biochemical Pathways

The compound’s action on the orexin receptors affects the orexinergic system, which is a central player in the regulation of the sleep-wake cycle . By blocking the orexin receptors, the compound suppresses the activity of this system, leading to a decrease in wakefulness and an increase in sleep .

Pharmacokinetics

Triazole compounds, in general, are known for their high chemical stability . They are usually resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that this compound might have good bioavailability and stability in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of wake-promoting signals in the brain . This leads to an increase in sleep and a decrease in wakefulness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, sleep patterns, and stress levels can affect the orexinergic system and thus potentially influence the compound’s effects . Additionally, the compound’s stability could be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a triazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated triazole ring.

Scientific Research Applications

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is unique due to its specific combination of a triazole ring and a nicotinamide moiety. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(14-7-4-8-17-11-14)20-15(12-21-18-9-10-19-21)13-5-2-1-3-6-13/h1-11,15H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIAMMCYXYBIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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